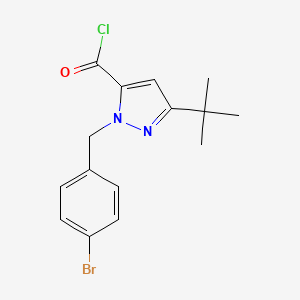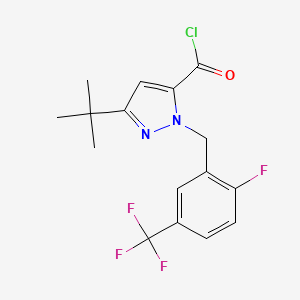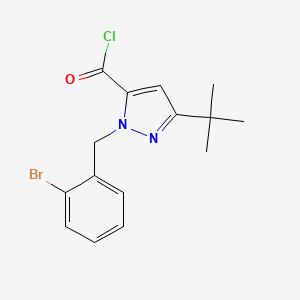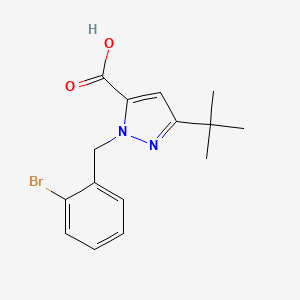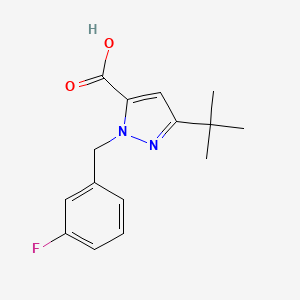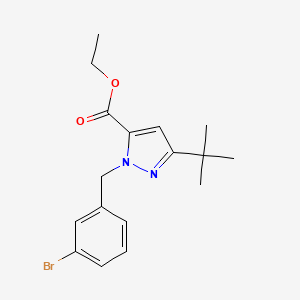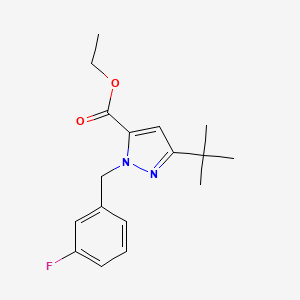
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%) is an organic compound belonging to the pyrazole family. It is a white crystalline solid with a molecular weight of 302.32 g/mol and a melting point of 120-122°C. It is soluble in organic solvents such as ethanol, methanol, and ethyl acetate, and is insoluble in water. 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% is used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki–Miyaura Coupling
Ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate: is potentially useful in the Suzuki–Miyaura coupling process. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, known for its mild conditions and functional group tolerance . The compound could serve as a precursor or intermediate in the synthesis of more complex molecules, leveraging its pyrazole ring for the creation of new bonds.
Catalysis: Protodeboronation
In catalysis, this compound could be involved in the protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The fluorophenyl group in the compound might influence the reactivity and selectivity of the catalytic process.
Medicinal Chemistry: Antiviral Activity
The structure of ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate suggests potential antiviral applications. Indole derivatives, which share some structural similarities, have shown significant antiviral activity . The compound could be a candidate for the synthesis of new antiviral agents, possibly against RNA or DNA viruses.
Pharmaceutical Research: Synthesis of Bioactive Molecules
This compound could be used in the synthesis of bioactive molecules, particularly those containing the indole nucleus, which is clinically significant . Its pyrazole core could be modified to create new derivatives with potential therapeutic applications.
Agricultural Chemistry: Pesticide Development
The pyrazole structure of the compound is also found in various small molecules with agricultural activities . It could be utilized in the development of new pesticides or herbicides, where the tert-butyl and fluorophenyl groups might enhance the desired biological activity.
Environmental Science: Biodegradation Studies
Given the increasing interest in biodegradable compounds, ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate could be studied for its degradation properties. Research in this area could provide insights into the environmental impact and breakdown products of the compound .
Propiedades
IUPAC Name |
ethyl 5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-7-6-8-13(18)9-12/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGZLMPWPXEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

